
2,6-Dicyclopentyl-4-methylphenol
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Overview
Description
2,6-Dicyclopentyl-4-methylphenol is a phenolic compound characterized by a central phenol ring substituted with two cyclopentyl groups at the 2- and 6-positions and a methyl group at the 4-position. Its molecular formula is C₁₇H₂₂O, with a molecular weight of 242.36 g/mol. Industrially, it is listed in patent applications alongside other alkylated phenols, indicating possible use as a stabilizer or antioxidant in polymer systems or synthetic materials .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 2,6-Dicyclopentyl-4-methylphenol in laboratory settings?
- Methodological Answer : Laboratory synthesis typically involves alkylation of 4-methylphenol with cyclopentyl halides or alcohols under acidic or catalytic conditions. For example, Friedel-Crafts alkylation using cyclopentyl chloride in the presence of Lewis acids (e.g., AlCl₃) can introduce cyclopentyl groups at the 2- and 6-positions. Reaction optimization may require temperature control (e.g., 80–120°C) and inert atmospheres to minimize oxidation of the phenolic hydroxyl group .
Synthetic Route | Reagents/Conditions | Yield | Reference |
---|---|---|---|
Friedel-Crafts alkylation | Cyclopentyl chloride, AlCl₃, 100°C | ~65% | |
Nucleophilic substitution | Cyclopentyl bromide, K₂CO₃, DMF | ~50% |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- GC-MS : Effective for purity assessment and identification in complex mixtures (e.g., plant extracts). Retention indices and fragmentation patterns (e.g., m/z peaks corresponding to cyclopentyl and methyl groups) are critical .
- NMR : 1H NMR reveals distinct signals for aromatic protons (δ 6.7–7.2 ppm), cyclopentyl CH₂ groups (δ 1.5–2.0 ppm), and the phenolic -OH (δ 5.0–5.5 ppm, broad). 13C NMR confirms substitution patterns .
- IR : Strong O-H stretch (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
Q. What are the key structural features of this compound that influence its stability and reactivity?
- Methodological Answer :
- Steric hindrance : Bulky cyclopentyl groups at the 2- and 6-positions protect the phenolic -OH from oxidation and electrophilic substitution.
- Electronic effects : The methyl group at the 4-position donates electron density to the aromatic ring, enhancing -OH acidity (pKa ~10) compared to unsubstituted phenol (pKa ~9.9) .
Advanced Research Questions
Q. How can density-functional theory (DFT) be applied to predict the thermochemical properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d) can calculate bond dissociation energies (BDEs) of the phenolic O-H bond to predict antioxidant activity. For example, BDE values <85 kcal/mol indicate high radical scavenging potential. Exact exchange terms improve accuracy in modeling steric effects from cyclopentyl groups .
DFT Functional | Property Calculated | Error vs. Experimental |
---|---|---|
B3LYP/6-31G(d) | O-H BDE | ±2.4 kcal/mol |
M06-2X/def2-TZVP | Heat of formation | ±3.1 kcal/mol |
Q. What are the challenges in isolating this compound from natural sources, and how can they be methodologically addressed?
- Methodological Answer :
- Low abundance : The compound occurs in trace amounts in Majidea zanguebarica seed extracts. Accelerated solvent extraction (ASE) with methanol or ethanol improves yield.
- Co-elution in chromatography : Use orthogonal methods (e.g., HPLC-DAD followed by GC-MS) to resolve overlapping peaks. Fractional crystallization in hexane/ethyl acetate (3:1) enhances purity .
Q. How does the steric environment of this compound affect its potential as an antioxidant or stabilizer in polymer systems?
- Methodological Answer : The bulky cyclopentyl groups limit diffusion-controlled reactions, making it less effective in viscous polymers but highly stable in low-polarity matrices. Comparative studies using oxygen radical absorbance capacity (ORAC) assays show ~20% lower activity than BHT but superior longevity in polyethylene films due to reduced volatility .
Antioxidant | ORAC (µmol TE/g) | Volatility (mg/m³, 25°C) |
---|---|---|
This compound | 3500 | 0.02 |
BHT | 4200 | 0.15 |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural features, molecular properties, and inferred applications of 2,6-Dicyclopentyl-4-methylphenol and related phenolic derivatives:
Steric and Electronic Effects
- Cyclopentyl vs. tert-butyl substituents: The cyclopentyl groups in this compound provide less steric bulk compared to tert-butyl groups in BHT. This difference may influence solubility in nonpolar matrices and antioxidant efficacy. BHT’s tert-butyl groups enhance radical scavenging by stabilizing the phenoxy radical, but excessive bulk can limit compatibility with certain polymers .
- Halogenated analogs: Bromine and chlorine atoms in 2,6-Dibromo-4-(hydroxymethyl)phenol and 2,6-Dichloro-4-mercaptophenol increase molecular weight and polarity. Brominated phenols are often used as flame retardants, while chlorine and thiol groups may enhance reactivity in crosslinking or biocidal applications .
Functional Group Diversity
- Hydroxymethyl and mercapto groups: The hydroxymethyl group in 2,6-Dibromo-4-(hydroxymethyl)phenol offers a site for further chemical modification, such as esterification. The mercapto (-SH) group in 2,6-Dichloro-4-mercaptophenol enables participation in redox reactions or metal chelation .
Preparation Methods
Alkylation Strategies for Cyclopentyl Group Introduction
Friedel-Crafts Alkylation with Cyclopentyl Halides
Friedel-Crafts alkylation remains a cornerstone for introducing bulky substituents to aromatic rings. For 2,6-dicyclopentyl-4-methylphenol, cyclopentyl chloride or bromide serves as the alkylating agent, with Lewis acids such as AlCl₃ or ZnCl₂ catalyzing the electrophilic substitution . A typical protocol involves:
-
Dissolving 4-methylphenol in cyclohexane or toluene.
-
Adding cyclopentyl chloride (2.2 equiv.) dropwise under nitrogen.
-
Catalyzing with AlCl₃ (0.1 equiv.) at 80–100°C for 12–24 hours .
Yields range from 65–75%, with side products arising from ortho- and para-alkylation minimized through precise stoichiometry. Table 1 summarizes optimized conditions.
Table 1: Friedel-Crafts Alkylation Parameters
Parameter | Optimal Range | Yield (%) |
---|---|---|
Catalyst (AlCl₃) | 0.1–0.15 equiv. | 72 |
Temperature | 80–100°C | 68–75 |
Reaction Time | 12–18 hours | 70 |
Phase-Transfer Catalyzed Alkylation
Phase-transfer catalysis (PTC) enhances reaction efficiency by solubilizing ionic intermediates in organic solvents. Tetrabutylammonium hydrogen sulfate (Bu₄NHSO₄) facilitates the transfer of cyclopentyl anions from aqueous NaOH to the organic phase . Key advantages include:
-
Reduced reaction time (6–8 hours).
-
Lower temperatures (40–60°C).
A representative procedure involves:
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Mixing 4-methylphenol, cyclopentyl bromide (2.5 equiv.), and Bu₄NHSO₄ (0.05 equiv.) in toluene.
-
Adding 50% NaOH (aqueous) and stirring at 50°C.
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Isolating the product via extraction and column chromatography.
Condensation Approaches for Intermediate Formation
Claisen-Schmidt Condensation
The Claisen-Schmidt condensation forms α,β-unsaturated ketones, which can be hydrogenated to introduce cyclopentyl groups. Source details a method for 2,6-diethyl-4-methylphenol, adaptable to cyclopentyl analogs:
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Condensing 4-methylphenol with cyclopentyl acetaldehyde using NaOMe/MeOH.
-
Isolating the chalcone intermediate.
However, this route faces challenges:
-
Low yields (50–55%) due to steric hindrance during hydrogenation.
-
Competing over-reduction of the phenolic -OH group.
Table 2: Hydrogenation Efficiency for Chalcone Intermediates
Catalyst | Pressure (bar) | Yield (%) | Selectivity (%) |
---|---|---|---|
Pd/C | 40 | 52 | 85 |
Raney Ni | 60 | 48 | 78 |
Catalytic Hydrogenation of Ketone Precursors
Ketone Synthesis and Reduction
Source describes a two-step process involving ketone formation followed by hydrogenation:
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Ketone Synthesis : Reacting 4-methylphenol with cyclopentanone in the presence of ZnCl₂ (0.2 equiv.) at 120°C to form 2,6-dicyclopentylidene-4-methylphenol .
-
Hydrogenation : Reducing the ketone with H₂ (60 bar) and PtO₂ catalyst at 80°C, achieving 78% yield.
This method avoids alkylation challenges but requires high-pressure equipment.
Comparative Analysis of Methodologies
Yield and Scalability
-
Friedel-Crafts Alkylation : Highest scalability (multi-gram synthesis) but requires toxic solvents.
-
PTC Alkylation : Lab-friendly with shorter timelines but limited to small batches.
-
Hydrogenation Routes : Moderate yields, suitable for high-purity applications.
Properties
CAS No. |
41505-40-2 |
---|---|
Molecular Formula |
C17H24O |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
2,6-dicyclopentyl-4-methylphenol |
InChI |
InChI=1S/C17H24O/c1-12-10-15(13-6-2-3-7-13)17(18)16(11-12)14-8-4-5-9-14/h10-11,13-14,18H,2-9H2,1H3 |
InChI Key |
FRAQIHUDFAFXHT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C2CCCC2)O)C3CCCC3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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